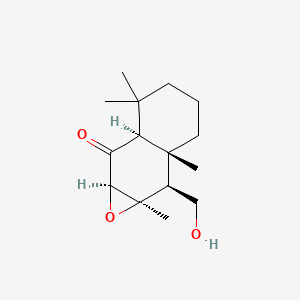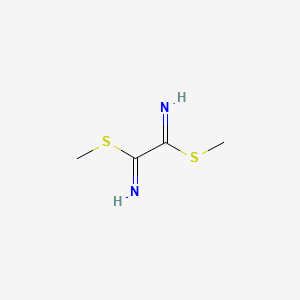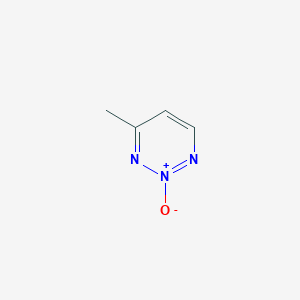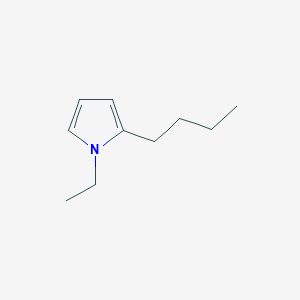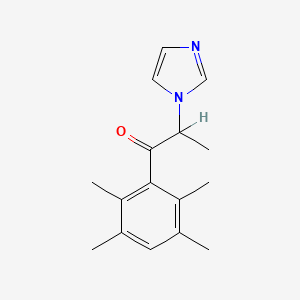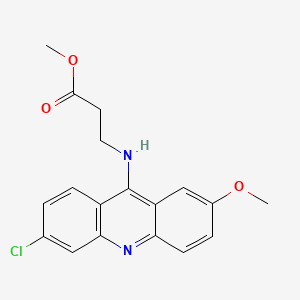![molecular formula C20H32O7 B14438906 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- CAS No. 76377-04-3](/img/structure/B14438906.png)
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- is a complex organic compound known for its unique structure and properties. It is a type of crown ether, specifically 18-crown-6, which is widely used in various chemical applications due to its ability to form stable complexes with metal cations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- can be synthesized through a modified Williamson ether synthesis. This involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction conditions typically require a controlled environment to ensure the formation of the desired crown ether structure.
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene oxide. This method is preferred due to its efficiency and scalability . The compound can be purified by distillation or recrystallization from hot acetonitrile, ensuring high purity for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- involves its ability to form stable complexes with metal cations. This is due to the presence of multiple oxygen atoms in its structure, which can coordinate with metal ions. The compound acts as a ligand, binding to metal cations and stabilizing them in solution . This property is particularly useful in catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo-18-crown-6: Similar in structure but contains benzene rings, which affect its chemical properties.
Triglyme: Another crown ether with different applications and properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms, leading to different reactivity and applications.
Uniqueness
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- is unique due to its specific structure, which allows it to form highly stable complexes with metal cations. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
Propriétés
Numéro CAS |
76377-04-3 |
|---|---|
Formule moléculaire |
C20H32O7 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-(phenylmethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H32O7/c1-2-4-19(5-3-1)16-26-18-20-17-25-13-12-23-9-8-21-6-7-22-10-11-24-14-15-27-20/h1-5,20H,6-18H2 |
Clé InChI |
PTJWVJSNOQCYIJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOC(COCCOCCO1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)

![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
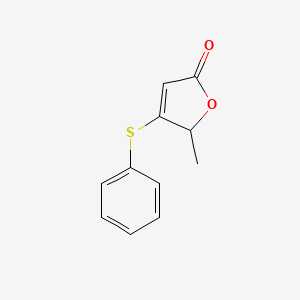
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

